N-Hydroxy-2-(4-methoxyphenyl)acetimidamide
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Overview
Description
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetimidamide, featuring a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-methoxyphenyl)acetimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . This method allows for the efficient conversion of N-aryl substituted secondary amides to the desired amidoximes under mild conditions and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazolones.
Reduction: Reduction reactions can convert it into different amidine derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, N-chlorosuccinimide, and various oxidizing agents. The reactions are typically carried out under mild conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include oxadiazolones, amidines, and other substituted derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds .
Scientific Research Applications
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-methoxyphenyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
N-Hydroxy-2-(4-methoxyphenyl)acetimidamide can be compared with other similar compounds, such as:
- N-Hydroxy-2-(3,4-dimethoxyphenyl)acetimidamide
- N-Hydroxy-2-(4-ethoxyphenyl)acetimidamide
- N-Hydroxy-2-(3-fluoro-4-methoxyphenyl)acetimidamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific combination of hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6965-38-4 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
QIACLRIKXICINP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=NO)N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N\O)/N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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